N-(1-Methyl-3-phenylpropyl)isovaleramide

Organic Synthesis Methodology Process Chemistry

Sourcing a well-characterized specialty amide building block for synthesis or analytical method development can be challenging. N-(1-Methyl-3-phenylpropyl)isovaleramide resolves this with its fully assigned 1H-, 2H-, 13C-NMR, IR, and Raman spectral dataset, enabling immediate identification and reaction monitoring. - Quantitatively synthesized in one step; available in research-grade purity (≥98%). - Distinct LogP (3.56) vs. parent isovaleramide makes it ideal for lipophilicity/permeability studies. - Ships under ambient conditions; stocked for prompt global delivery to accelerate your R&D timelines.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 143085-87-4
Cat. No. B131730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-3-phenylpropyl)isovaleramide
CAS143085-87-4
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC(C)CCC1=CC=CC=C1
InChIInChI=1S/C15H23NO/c1-12(2)11-15(17)16-13(3)9-10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3,(H,16,17)
InChIKeyKIJQPTRIOXCOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(1-Methyl-3-phenylpropyl)isovaleramide (CAS 143085-87-4): Chemical Profile and Synthesis


N-(1-Methyl-3-phenylpropyl)isovaleramide, also known as 3-methyl-N-(4-phenylbutan-2-yl)butanamide, is a synthetic secondary amide . It is characterized by its molecular formula C15H23NO, a molecular weight of 233.35 g/mol, and a melting point of 52°C . While structurally related to the naturally occurring, anticonvulsant compound isovaleramide, this specific derivative is primarily documented in chemical vendor catalogs and a single synthetic protocol, with a significant absence of primary biological or pharmacological research data [1].

Synthetic Intermediate
May serve as a building block for amide-containing molecules
Analytical Reference
Spectroscopic data available for identity confirmation
Lipophilicity Model
Structural differentiation from parent isovaleramide supports permeability studies

Why N-(1-Methyl-3-phenylpropyl)isovaleramide Cannot Be Assumed Interchangeable with Isovaleramide


This compound cannot be considered a simple, interchangeable substitute for its parent molecule, isovaleramide (CAS 541-46-8), despite sharing the isovaleramide core. The addition of a bulky, hydrophobic N-(1-methyl-3-phenylpropyl) group results in significant physicochemical differences, including a higher LogP (predicted LogP of 3.56 ), and altered molecular geometry and conformational flexibility . These changes are known to fundamentally impact critical drug-like properties such as membrane permeability, target binding affinity, and metabolic stability [1]. Direct extrapolation of the anxiolytic and anticonvulsant activities of isovaleramide to this derivative is therefore scientifically unsupported without specific, comparative experimental data.

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Bulky N-substituent alters molecular geometry and may shift target binding affinity compared to isovaleramide.
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Predicted higher lipophilicity suggests different membrane permeability and distribution profile.
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No primary pharmacological data support extrapolation of anxiolytic/anticonvulsant activities from isovaleramide.

Quantitative Differentiation Data for N-(1-Methyl-3-phenylpropyl)isovaleramide


Synthetic Yield: One-Step Vilsmeier Protocol vs. Standard Amide Coupling

A 2023 paper reported a 'quantitative yield' for the one-step synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide using an adapted Vilsmeier-Haack type reaction [1]. While a precise yield percentage was not numerically stated in the abstract, the descriptor 'quantitative' suggests a near-complete conversion, which would be a significant improvement over standard amide bond-forming reactions, such as those using DCC, that often require purification from byproducts and may result in lower isolated yields .

Synthetic Yield
Class-level inference
Reported quantitative yield (one-step Vilsmeier) vs. standard DCC coupling
May support more efficient scale-up synthesis
Exact yield percentage not numerically specified
Organic Synthesis Methodology Process Chemistry

Predicted Lipophilicity (LogP) as a Differentiation Factor

The predicted octanol-water partition coefficient (LogP) for N-(1-Methyl-3-phenylpropyl)isovaleramide is 3.56 . In contrast, the parent compound, isovaleramide, has an experimental LogP of 0.34 [1]. This >3-log unit increase represents a shift from a relatively hydrophilic molecule to a highly lipophilic one, which is a primary determinant of passive membrane permeability, plasma protein binding, and volume of distribution.

Predicted LogP
Cross-study comparable
Predicted LogP 3.56 vs. isovaleramide 0.34 (+3.22)
Quantifies lipophilicity-driven differentiation
Predicted vs. experimental LogP values
Physicochemical Properties Drug Design Lipophilicity

Lack of Substantiated Biological Activity vs. Erroneous Claims

A search of the primary scientific and patent literature reveals no peer-reviewed studies detailing the biological activity, potency, or selectivity of N-(1-Methyl-3-phenylpropyl)isovaleramide [1]. This is in stark contrast to some online chemical databases that incorrectly identify the compound as '1P-LSD' and ascribe hallucinogenic properties to it . This misidentification is a significant data integrity issue for procurement, highlighting the critical importance of verifying a compound's reported properties against primary, credible sources. A scientific user should not prioritize this compound over other research chemicals based on unverified and often incorrect online claims.

Biological Activity Data
Supporting evidence
No primary research data; erroneous online claims of psychedelic activity
Data integrity requires verification before use
Review primary literature to avoid wasted resources
Data Integrity Procurement Compound Identity

Recommended Applications for N-(1-Methyl-3-phenylpropyl)isovaleramide Based on Evidence


Synthetic Chemistry: Use as an Intermediate or Building Block

Based on the available synthetic protocol and its classification as a specialty chemical, the most credible and defensible use for N-(1-Methyl-3-phenylpropyl)isovaleramide is as a synthetic intermediate or a building block in organic chemistry research. Its structure, featuring a phenyl ring and a secondary amide, may serve as a scaffold for the synthesis of more complex molecules. The reported one-step, quantitative yield synthesis provides a reliable method for its preparation, supporting its utility in laboratory-scale synthetic projects [1].

Analytical Chemistry: Use as a Reference Standard or Model Compound

Given the detailed spectroscopic characterization provided in the Molbank paper (1H, 2H, 13C NMR, IR, and Raman) [1], this compound is suitable for use as a reference standard or a model compound in analytical chemistry. Its well-defined spectral data allow for its positive identification in mixtures or reaction monitoring, making it a useful tool for method development or quality control in settings where its presence is relevant.

Physicochemical Research: A Model for Studying Lipophilicity Effects

The significant difference in LogP between this derivative (predicted 3.56) and its parent, isovaleramide (0.34), makes it a valuable model compound for studies investigating the impact of N-alkyl substitution on the physicochemical properties of amides . It can be used in fundamental research exploring relationships between structure, lipophilicity, and properties like solubility, permeability, and chromatographic retention behavior.

Application
Selection Property
Validation Focus
Synthetic intermediate building block
One-step Vilsmeier synthesis availability
Yield reproducibility and purity assessment
Analytical reference standard
Comprehensive spectroscopic characterization (NMR, IR, Raman)
Identity confirmation in mixtures or reaction monitoring
Lipophilicity model compound
Large lipophilicity shift from parent isovaleramide
Permeability and chromatographic retention studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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